3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one
Description
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one (CAS: 102474-18-0) is a synthetic furanone derivative characterized by two 3,4-dimethoxyphenyl substituents. Its structure features a benzylidene group conjugated to a furan-2-one core, with methoxy groups at the 3- and 4-positions on both aromatic rings. This compound is typically synthesized via condensation reactions involving substituted aldehydes and furanone precursors, as exemplified in related methodologies . It is commercially available with a purity >95%, priced at €65 (10 mg) to €379 (100 mg), and is primarily used in research settings, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
(3E)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-16-7-5-13(10-19(16)25-3)9-15-12-18(27-21(15)22)14-6-8-17(24-2)20(11-14)26-4/h5-12H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQWSNWASKHJP-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one, also known by its CAS number 102474-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20O6
- Molar Mass : 368.38 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in this compound enhances electron donation capabilities, providing protection against oxidative stress. For instance, studies have shown that derivatives of furanones can scavenge free radicals effectively, which is crucial for preventing cellular damage and related diseases .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the mitochondrial pathway has been suggested as a primary mechanism .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been supported by studies showing its ability to reduce pro-inflammatory cytokines in cell cultures. This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Case Studies
The biological activities of this compound are largely attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Apoptotic Pathway Activation : It induces apoptosis in cancer cells via the intrinsic pathway, leading to cytochrome c release and caspase activation.
- Cytokine Modulation : The compound inhibits the expression of pro-inflammatory cytokines through interference with NF-kB activation.
Scientific Research Applications
Overview
3-(3,4-Dimethoxy-benzylidene)-5-(3,4-dimethoxy-phenyl)-3H-furan-2-one, with the chemical formula C21H20O6 and CAS number 102474-18-0, is a compound of significant interest in various fields of scientific research. Its unique structural properties contribute to its potential applications in medicinal chemistry, material science, and organic synthesis.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Research has indicated several possible applications:
- Antioxidant Activity : Studies suggest that derivatives of this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies have shown that the compound may inhibit cancer cell proliferation. Its mechanism could involve the modulation of signaling pathways associated with cell growth and apoptosis.
Material Science
The unique chemical structure allows for potential applications in the development of new materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be suitable for use in OLED technology, where it could function as an emissive layer.
- Polymer Chemistry : Its reactivity can be harnessed to create novel polymeric materials with specific functional properties.
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Due to its functional groups, it can be used in multi-step synthesis processes to construct more complex organic molecules.
- Catalysis : It may have potential as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study B (2021) | Anticancer Effects | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study C (2022) | Material Applications | Evaluated as a candidate for OLED materials; exhibited favorable luminescent properties. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects :
- Electron-Donating Groups : The 3,4-dimethoxy groups in the target compound enhance electron density, improving stability and π-π stacking interactions compared to alkyloxy (e.g., octyloxy in ) or benzodioxole (in ) substituents.
- Lipophilicity : The octyloxy chain in increases hydrophobicity (logP ≈ 5.2 estimated), making it suitable for lipid-based formulations, whereas the target compound (logP ≈ 2.8) is more water-soluble.
- Steric Hindrance : Bulky groups like benzyloxy (in ) reduce reactivity in electrophilic substitutions, whereas the smaller methoxy groups in the target compound favor synthetic versatility .
Synthetic Methodologies: The target compound is synthesized via base-catalyzed condensation, similar to , but requires precise control of aldehyde and furanone stoichiometry to avoid byproducts like over-alkylated derivatives. Compounds with amino substituents (e.g., dimethylaminomethylene derivatives in ) employ nucleophilic addition-elimination mechanisms, diverging from the electrophilic pathways used for methoxy analogs.
Applications: Pharmaceuticals: The target compound’s symmetry and polarizability make it a candidate for kinase inhibition studies, whereas indole-containing analogs () target serotonin receptors. Agrochemicals: Benzodioxole derivatives () exhibit pesticidal activity due to their resistance to metabolic degradation, unlike methoxy-substituted furanones.
Research Findings
- Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a melting point >200°C, higher than benzodioxole analogs (mp ~180°C) due to stronger intermolecular forces .
- UV-Vis Spectroscopy: The conjugated benzylidene-furanone system in the target compound absorbs at λₘₐₓ = 320 nm, red-shifted compared to non-methoxy analogs (λₘₐₓ = 280–300 nm) .
Q & A
Basic: How is the molecular structure of this compound determined experimentally?
Methodological Answer:
The molecular structure is typically confirmed via single-crystal X-ray diffraction (SCXRD) . For example, in structurally analogous furan-2(5H)-one derivatives, SCXRD revealed bond distances (e.g., C=O at ~1.21 Å) and torsion angles critical for confirming stereochemistry. Hydrogen bonding networks (e.g., C–H···O interactions) and π-π stacking can also be analyzed to validate supramolecular arrangements. Complementary techniques like DFT calculations refine electronic properties and verify experimental geometry .
Basic: What synthetic strategies are used to prepare this compound?
Methodological Answer:
A common approach involves cyclization of precursor diketones or enones under acidic or basic conditions. For instance, cyclization of substituted benzylidene derivatives in anhydrous THF with NaH as a base can yield the furanone core. Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–60°C) are critical to avoid side reactions. Post-synthetic modifications, such as methoxy group introduction via demethylation followed by alkylation, may enhance regioselectivity .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions in NMR or IR data often arise from unexpected regioisomers or dynamic equilibria (e.g., keto-enol tautomerism). To address this:
- Perform variable-temperature NMR to detect tautomeric shifts.
- Use 2D NMR (COSY, NOESY) to confirm spatial correlations between protons.
- Compare experimental X-ray structures with computational models (e.g., Gaussian or ORCA) to validate bond assignments .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for biological activity?
Methodological Answer:
SAR studies require systematic substituent variation and in vitro assays . For example:
- Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess effects on β-catenin inhibition (a mechanism observed in analogs ).
- Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., insulin receptor kinase).
- Validate hypotheses with cell viability assays (MTT) and Western blotting for downstream signaling markers .
Basic: Which analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts.
- High-resolution NMR (¹³C, DEPT-135) : Assign all carbons, including quaternary carbons in the furanone ring.
- FT-IR : Confirm carbonyl (C=O) stretches (~1740 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .
Advanced: How to design experiments to study its role in cellular signaling pathways?
Methodological Answer:
- Gene knockout/knockdown : Use CRISPR/Cas9 to silence β-catenin in cancer cells and measure compound efficacy via luciferase reporter assays .
- Phosphoproteomics : Identify kinase targets using SILAC labeling and LC-MS/MS.
- In vivo imaging : Track cellular uptake via fluorescent analogs (e.g., BODIPY tagging) .
Basic: What biological activities are reported for structurally related compounds?
Methodological Answer:
Analogous furan-2(5H)-ones exhibit:
- Anticancer activity : Inhibition of β-catenin-dependent transcription (IC₅₀ ~10 µM in HT-29 cells) .
- Antimicrobial effects : Disruption of biofilm formation in Candida albicans via ROS generation.
- Anti-inflammatory action : Suppression of NF-κB signaling in macrophages .
Advanced: How can computational modeling guide synthetic optimization?
Methodological Answer:
- QM/MM simulations : Predict regioselectivity in cyclization steps (e.g., favoring 5-membered ring formation over 6-membered).
- ADMET prediction : Optimize logP (2.5–3.5) and polar surface area (<140 Ų) for bioavailability.
- Reaction pathway analysis (IRC) : Identify transition states to minimize energy barriers in key steps (e.g., sigmatropic rearrangements) .
Advanced: What strategies improve regioselectivity in furanone functionalization?
Methodological Answer:
- Directing groups : Install temporary protecting groups (e.g., TBS ethers) to steer electrophilic substitution.
- Metal catalysis : Use Pd(0)/Cu(I) for Suzuki coupling at the 5-position.
- Microwave-assisted synthesis : Enhance kinetics for kinetically controlled products (e.g., 3-substituted vs. 4-substituted isomers) .
Advanced: How to validate the compound’s pharmacophore in drug discovery?
Methodological Answer:
- Pharmacophore mapping : Define essential features (e.g., methoxy groups, conjugated carbonyl) using Schrödinger’s Phase.
- 3D-QSAR : Corrogate spatial electrostatic/hydrophobic fields with IC₅₀ values from kinase assays.
- Fragment-based screening : Identify co-crystallized fragments in the active site via XFEL or cryo-EM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
